4-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
The compound 4-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine core substituted with a 2,5-dimethylbenzyl group at position 4, a 4-fluorophenyl group at position 2, and two sulfonyl oxygen atoms (1,1-dioxide).
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)methyl]-2-(4-fluorophenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-15-7-8-16(2)17(13-15)14-24-20-5-3-4-6-21(20)29(27,28)25(22(24)26)19-11-9-18(23)10-12-19/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHGIKSXDUILIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to the class of benzothiadiazines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A benzothiadiazine core
- Substituents including a 4-fluorophenyl group and a 2,5-dimethylbenzyl group
- A 1,1-dioxide functional group , which enhances its chemical reactivity.
This structural configuration is believed to contribute to its biological activity, particularly in modulating metabolic pathways.
Antidiabetic Properties
Research indicates that derivatives of benzothiadiazines exhibit significant antidiabetic properties. Specifically, these compounds can act as potassium channel openers (K(ATP) channels), influencing insulin release from pancreatic beta cells. The potential effects on glucose metabolism suggest that this compound may also have similar antidiabetic effects.
Antihypertensive Effects
The compound's interaction with ion channels involved in vascular regulation hints at potential antihypertensive properties. Similar compounds have demonstrated efficacy in lowering blood pressure through vasodilation mechanisms mediated by K(ATP) channel activation.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds provides insight into the unique attributes of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide | Structure | Known for potent K(ATP) channel activation |
| 3-methyl-7-chlorobenzo-4H-1,2,4-thiadiazine 1,1-dioxide | Structure | Exhibits insulin release inhibition in vitro |
| Diazoxide | Structure | A well-known K(ATP) opener used clinically for hypertension |
These comparisons highlight the potential pharmacological effects attributed to the specific substituents of the compound .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interaction with K(ATP) channels plays a crucial role in mediating its antidiabetic and antihypertensive activities. Further studies focusing on binding affinities and interaction profiles with various biological targets will be essential for elucidating its mechanism of action.
Case Studies and Research Findings
While specific case studies on this compound remain limited due to the novelty of research surrounding it, several studies on related benzothiadiazine derivatives provide a foundation for understanding its potential applications. For instance:
- Study on K(ATP) Channel Openers : Research has shown that other benzothiadiazine derivatives effectively modulate insulin secretion through K(ATP) channel activation. Such findings suggest that similar pathways may be exploitable by this compound.
- Antihypertensive Activity : Clinical studies involving other compounds in the benzothiadiazine class have demonstrated significant reductions in blood pressure among subjects treated with these agents. This supports the hypothesis that our compound may also possess similar therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,2,5-Thiadiazole Family
The compound 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide () shares a sulfonamide-containing heterocyclic framework but differs in the core structure (1,2,5-thiadiazole vs. 1,2,4-benzothiadiazine). Key distinctions include:
- Ring System : The 1,2,5-thiadiazole ring is smaller (5-membered) and lacks the fused benzene ring present in benzothiadiazines.
- Substituents : The thiadiazole derivative features a benzoyl group and phenyl substituent, while the target compound incorporates fluorophenyl and dimethylbenzyl groups.
- Pharmacological Relevance : 1,2,5-Thiadiazoles are often studied for their antimicrobial and anti-inflammatory activities, whereas benzothiadiazines are more commonly associated with cardiovascular applications .
Research Findings and Limitations
- Pharmacokinetic Data: No direct studies on the target compound’s bioavailability or metabolism were identified. However, fluorinated aromatic systems (e.g., 4-fluorophenyl) generally exhibit improved metabolic stability compared to non-fluorinated counterparts .
- Antimicrobial Activity : While 1,2,5-thiadiazoles () show promise against bacterial strains, benzothiadiazines with bulky substituents (e.g., dimethylbenzyl) may face reduced membrane permeability, limiting antimicrobial efficacy.
- Thermal Stability : Sulfonyl groups in 1,1-dioxide derivatives enhance thermal stability, as observed in both the target compound and the thiadiazole analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
